4-(Trifluoromethyl)cyclohex-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)cyclohex-3-en-1-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which is further bonded to an amine group. The trifluoromethyl group imparts significant chemical stability and unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)cyclohex-3-en-1-amine typically involves the introduction of the trifluoromethyl group into a cyclohexene ring followed by the incorporation of the amine group. One common method involves the reaction of cyclohexene with trifluoromethyl iodide in the presence of a suitable catalyst to form 4-(Trifluoromethyl)cyclohexene. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)cyclohex-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
4-(Trifluoromethyl)cyclohex-3-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)cyclohex-3-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)cyclohex-1-enylboronic acid
- 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and amine groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1,6H,2-4,11H2 |
InChI Key |
YRTQUAARSDUSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.